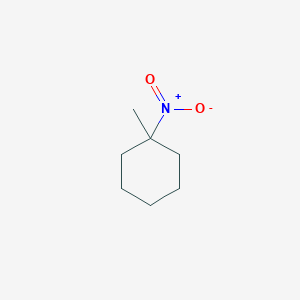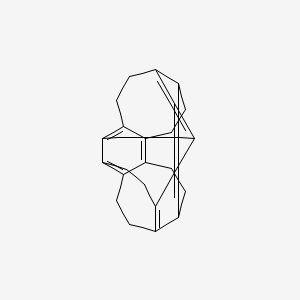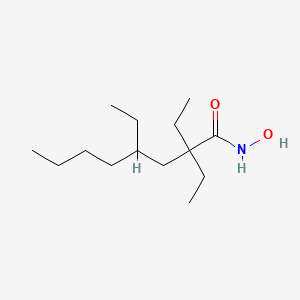
1-Methyl-1-nitrocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-nitrocyclohexane is an organic compound with the molecular formula C7H13NO2 It is a nitroalkane derivative of cyclohexane, characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to the same carbon atom on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1-nitrocyclohexane can be synthesized through the nitration of 1-methylcyclohexane. The nitration process typically involves the reaction of 1-methylcyclohexane with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the production scale and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Reduction: 1-Methyl-1-aminocyclohexane.
Oxidation: 1-Methyl-1-nitrosocyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-1-nitrocyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-1-nitrocyclohexane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Nitrocyclohexane: Lacks the methyl group, making it less sterically hindered.
1-Methyl-2-nitrocyclohexane: Has the nitro group on a different carbon, leading to different chemical properties.
1-Methyl-1-nitroethane: A smaller molecule with different reactivity due to the absence of the cyclohexane ring.
Uniqueness: 1-Methyl-1-nitrocyclohexane is unique due to the presence of both a nitro group and a methyl group on the same carbon atom of the cyclohexane ring
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-methyl-1-nitrocyclohexane |
InChI |
InChI=1S/C7H13NO2/c1-7(8(9)10)5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
FPEIBPNUDALRCS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)



![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)

